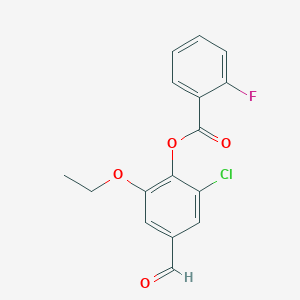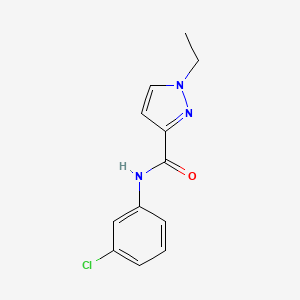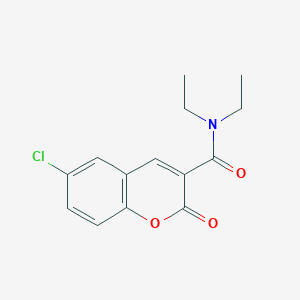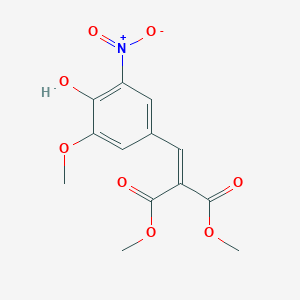![molecular formula C13H11BrN2OS B5861001 1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5861001.png)
1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a chemical compound that has been extensively studied in scientific research. It is a synthetic compound that is used in a variety of research applications, including drug development and medicinal chemistry. The compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is complex and not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which can lead to changes in cellular metabolism and gene expression. This can result in a variety of biochemical and physiological effects, including changes in cell growth and division, inflammation, and immune function.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and immunomodulatory effects. The compound has also been shown to have potential therapeutic benefits in the treatment of a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone in lab experiments is its versatility. The compound can be used in a variety of research applications, making it a valuable tool for researchers in many different fields. However, the synthesis process for the compound can be challenging, which can limit its use in some labs. Additionally, the compound is not widely available, which can make it difficult for some researchers to obtain.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. One area of interest is the development of new compounds that are based on the structure of the compound. These compounds could have potential therapeutic benefits in the treatment of a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in different fields of research.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a complex process that involves several steps. The compound is typically synthesized using a combination of organic chemistry techniques, including nucleophilic substitution and oxidation reactions. The synthesis process can be challenging and requires a high level of skill and expertise.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has a wide range of scientific research applications. It is commonly used in drug development and medicinal chemistry research, where it is used to investigate the biochemical and physiological effects of new compounds. The compound has also been used in studies of cancer and other diseases, where it has been shown to have potential therapeutic benefits.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEROJOMVVUYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)
![8,8-dimethyl-2-oxo-2H,8H-pyrano[2,3-f]chromen-9-yl acetate](/img/structure/B5860942.png)

![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)



![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)


![N-[4-(1-naphthyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5861019.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5861027.png)